Cascaroside B

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Cascaroside B involves the extraction of anthraquinone derivatives from plant sources. One common method includes the use of high-performance liquid chromatography (HPLC) for the separation and quantification of anthraquinones such as emodin, chrysophanol, and physcion . The extraction process typically involves maceration with solvents like acetone and ethanol, followed by solid-phase extraction .

Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from the bark of Rhamnus species. High-performance countercurrent chromatography (HPCCC) is employed to isolate significant amounts of this compound from the water-soluble extract of cascara sagrada . This method uses a solvent system of ethyl acetate, n-butanol, and water in a normal-phase mode .

化学反应分析

Types of Reactions: Cascaroside B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of quinones, while reduction can yield anthrones.

科学研究应用

Chemical Research Applications

Reference Compound : Cascaroside B serves as a reference compound in the study of anthraquinone derivatives. Its unique structure allows researchers to investigate the properties and reactions of similar compounds in organic chemistry.

Chemical Reactions : The compound undergoes various chemical reactions such as oxidation, reduction, and substitution. These reactions are crucial for modifying this compound for different applications, enhancing its utility in synthetic chemistry.

Biological Applications

Antifungal Properties : this compound exhibits antifungal activity, making it a candidate for studies aimed at developing natural antifungal agents.

Therapeutic Potential : Due to its laxative effects, this compound is explored for treating constipation and other gastrointestinal disorders. Its mechanism involves stimulating smooth muscle contraction in the intestines, promoting bowel movements .

Medicinal Applications

Cytotoxicity Studies : Recent research has demonstrated that this compound shows significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) across different cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 20.81 |

| T98G (glioblastoma) | 25.00 |

| K-562 (leukemia) | 30.00 |

| HL-60 (acute myeloid leukemia) | 15.00 |

These findings suggest that this compound has potential as an anticancer agent, particularly against HL-60 cells .

Case Studies

- Human Colorectal Adenocarcinoma Cells : A study using Caco-2 cells evaluated the effects of hydroxyanthracene derivatives, including this compound. Results indicated a significant reduction in cell viability at concentrations above 10 μM, correlating with increased markers of apoptosis such as cleaved PARP .

- Comparative Analysis with Other Anthraquinones : In comparative studies with other anthraquinones like emodin and aloe-emodin, this compound demonstrated a lower IC50 value in HL-60 cells, indicating higher potency as an anticancer agent compared to its counterparts .

Safety and Toxicological Considerations

Despite its promising biological activities, safety assessments indicate that hydroxyanthracene derivatives may possess genotoxic and carcinogenic properties at high doses. Regulatory bodies recommend cautious use in therapeutic applications due to potential adverse effects observed in animal models .

作用机制

Cascaroside B exerts its effects primarily through its interaction with the smooth muscle in the large intestine. It increases the tone of the smooth muscle, leading to enhanced peristalsis and bowel movements . The molecular targets include the colon’s epithelial cells, where it stimulates the secretion of water and electrolytes, facilitating bowel evacuation .

相似化合物的比较

- Cascaroside A

- Cascaroside C

- Cascaroside D

- Cassialoin

Comparison: Cascaroside B is unique due to its specific glycoside structure, which contributes to its potent laxative effects. Compared to other cascarosides, this compound has a distinct molecular configuration that enhances its efficacy in promoting bowel movements . Additionally, its antifungal properties make it a valuable compound in both medical and agricultural applications .

生物活性

Cascaroside B is a natural compound primarily derived from the bark of Rhamnus purshiana, commonly known as cascara sagrada. It belongs to the class of compounds known as anthraquinones, which are recognized for their significant biological activities, including laxative effects and potential anticancer properties. This article explores the biological activity of this compound, focusing on its cytotoxicity, mechanisms of action, and implications for therapeutic applications.

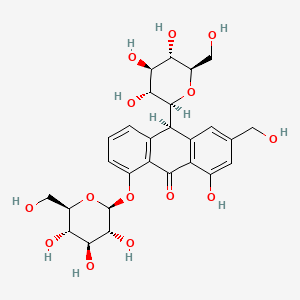

Chemical Structure

This compound is a glycosylated anthraquinone. Its structure can be represented as follows:

- Chemical Formula : C₁₈H₁₈O₉

- Molecular Weight : 382.33 g/mol

The compound features a glycosidic bond that enhances its solubility and bioavailability, influencing its biological effects in the human body.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for this compound across different cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 20.81 |

| T98G (glioblastoma) | 25.00 |

| K-562 (leukemia) | 30.00 |

| HL-60 (acute myeloid leukemia) | 15.00 |

These results indicate that this compound has a significant cytotoxic effect, particularly in HL-60 cells, suggesting its potential as an anticancer agent .

The mechanisms through which this compound exerts its cytotoxic effects involve apoptosis induction and interaction with cellular pathways:

- Apoptosis Induction : this compound triggers apoptosis in cancer cells through both extrinsic and intrinsic pathways. This includes the activation of caspases (caspase-3 and caspase-8), leading to programmed cell death .

- DNA Interaction : Studies indicate that this compound may intercalate into DNA, affecting topoisomerase II activity, which is crucial for DNA replication and repair. This interaction can lead to genotoxic effects, enhancing its anticancer potential .

Case Studies

-

Study on Human Colorectal Adenocarcinoma Cells :

A study utilized Caco-2 cells to evaluate the effects of hydroxyanthracene derivatives, including this compound. The results showed a significant reduction in cell viability at concentrations above 10 μM, correlating with increased apoptosis markers such as cleaved PARP . -

Comparative Analysis with Other Anthraquinones :

In comparative studies with other anthraquinones like emodin and aloe-emodin, this compound demonstrated a lower IC50 value in HL-60 cells, suggesting higher potency as an anticancer agent compared to its counterparts .

Safety and Toxicological Considerations

Despite its promising biological activities, safety assessments indicate that hydroxyanthracene derivatives, including this compound, may possess genotoxic and carcinogenic properties at high doses. Regulatory bodies recommend cautious use in therapeutic applications due to potential adverse effects observed in animal models .

属性

IUPAC Name |

(10R)-1-hydroxy-3-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O14/c28-6-9-4-11-16(26-24(37)22(35)19(32)14(7-29)39-26)10-2-1-3-13(18(10)21(34)17(11)12(31)5-9)40-27-25(38)23(36)20(33)15(8-30)41-27/h1-5,14-16,19-20,22-33,35-38H,6-8H2/t14-,15-,16-,19-,20-,22+,23+,24-,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNAYRSRTNMVAPR-OPEXUXIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C(C(C(C(O5)CO)O)O)O)C=C(C=C4O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C([C@@H]2[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C=C(C=C4O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317649 | |

| Record name | Cascaroside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53861-34-0 | |

| Record name | Cascaroside B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53861-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cascaroside B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053861340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cascaroside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CASCAROSIDE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39GRF8ND7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。